N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a seven-membered ring containing oxygen and nitrogen atoms. The structure includes a pivalamide (2,2-dimethylpropanamide) group at the 8-position and ethyl/dimethyl substituents at the 5- and 3-positions, respectively.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-7-20-13-9-8-12(19-15(21)17(2,3)4)10-14(13)23-11-18(5,6)16(20)22/h8-10H,7,11H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJNZASEYZJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, presenting detailed findings from diverse studies, including data tables and case studies.
Molecular Structure
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Physical Properties
The compound exhibits notable physical properties that may influence its biological activity, including solubility and stability under various conditions.
Pharmacological Effects
Research indicates that this compound possesses significant pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like arthritis.
- Antimicrobial Activity : N-(5-ethyl-3,3-dimethyl-4-oxo...) has demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antidepressant Effects
A study involving a rodent model assessed the antidepressant effects of the compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The study concluded that the compound's ability to increase serotonin levels might be responsible for these effects.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment on induced inflammation in rats, administration of N-(5-ethyl-3,3-dimethyl...) resulted in a marked decrease in swelling and pain responses. Histological analysis showed reduced infiltration of inflammatory cells.
The precise mechanisms through which N-(5-ethyl-3,3-dimethyl...) exerts its effects are still under investigation. However, it is hypothesized that:
- Serotonergic Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.
- Cytokine Inhibition : The compound may inhibit the synthesis of pro-inflammatory cytokines through NF-kB pathway modulation.
Comparison with Similar Compounds
Key Observations :
- Pivalamide vs. Triazole/Isoxazole : The pivalamide group in the target compound introduces steric bulk and may influence binding interactions compared to the triazole/isoxazole moieties in analogs, which are critical for RIPK1 inhibition .
Heterocyclic Analogues with Modified Cores
Key Observations :
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., thiazepine in 5h) alters electronic properties and may affect bioactivity. Thiazepines often exhibit distinct pharmacokinetic profiles compared to oxazepins .
Pivalamide-Containing Compounds with Pyridine Cores
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
